3-Ethoxyspiro[3.4]octan-1-one
Description
3-Ethoxyspiro[3.4]octan-1-one is a spirocyclic compound featuring a ketone group at position 1 and an ethoxy substituent at position 2. The spiro[3.4]octane core consists of two fused rings—a three-membered and a four-membered ring—sharing a single atom. The ethoxy group likely enhances solubility and modulates electronic effects, making it a candidate for pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-ethoxyspiro[3.4]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPZEVAEVDSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxyspiro[3.4]octan-1-one involves several steps. One common synthetic route includes the reaction of a suitable ketone with an ethoxy group under controlled conditions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
3-Ethoxyspiro[3.4]octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Scientific Research Applications
3-Ethoxyspiro[3.4]octan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxyspiro[3.4]octan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations and Structural Features
Spiro[3.4]octan-1-one derivatives differ primarily in substituents and heteroatom placement. Key examples include:
Key Observations :
Physical and Spectral Properties
Melting Points and IR Data
Analysis :
- Electron-withdrawing groups (e.g., Cl in ) increase melting points compared to electron-donating groups (e.g., methyl in ), likely due to stronger intermolecular forces.
- Carbonyl stretching frequencies (IR) remain consistent (~1737–1746 cm⁻¹), typical for spirocyclic ketones .
NMR Spectral Trends
- 6g () :
- ¹H-NMR: Aromatic protons at δ 7.17–7.41 ppm; cyclopentane CH₂ groups at δ 1.17–2.30.
- ¹³C-NMR: Carbonyl at δ 171.48 ppm; aromatic carbons at δ 127.47–136.83.
- 6b () :
- ¹H-NMR: Methyl groups at δ 2.36 ppm; similar cyclopentane CH₂ signals.
- ¹³C-NMR: Methyl carbon at δ 21.26 ppm; altered aromatic shifts due to methyl substitution.
Critical Analysis and Limitations
- Data Gaps : Direct data for 3-Ethoxyspiro[3.4]octan-1-one are sparse, necessitating extrapolation from analogs.
- Contradictions : While electron-withdrawing groups generally increase melting points, exceptions may arise due to crystal packing differences .
Biological Activity
Overview
3-Ethoxyspiro[3.4]octan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, which can lead to alterations in cellular pathways.
The biological activity of 3-Ethoxyspiro[3.4]octan-1-one involves its ability to interact with specific enzymes and receptors. This interaction can result in the inhibition or activation of these targets, thereby influencing various biological processes. The compound has been studied for its potential role in enzyme inhibition, making it a candidate for drug development focusing on diseases modulated by enzymatic activity .
Biological Activity Data
The following table summarizes key findings on the biological activity of 3-Ethoxyspiro[3.4]octan-1-one:
| Biological Activity | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Demonstrated potential to inhibit specific enzymes involved in metabolic pathways. | |
| Antimicrobial Properties | Exhibits antimicrobial activity against various bacterial strains. | |
| Receptor Binding | Shows affinity for certain receptors, which may influence signaling pathways. | |
| Cytotoxic Effects | Preliminary studies indicate cytotoxic effects on cancer cell lines. |
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of 3-Ethoxyspiro[3.4]octan-1-one on a specific enzyme involved in the biosynthesis of cholesterol. The compound showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for hypercholesterolemia.
- Antimicrobial Activity Assessment : Research conducted on the antimicrobial properties of 3-Ethoxyspiro[3.4]octan-1-one demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of 3-Ethoxyspiro[3.4]octan-1-one on various cancer cell lines, revealing that it induced apoptosis in a concentration-dependent manner, highlighting its potential role in cancer therapy.
The synthesis of 3-Ethoxyspiro[3.4]octan-1-one typically involves the reaction of suitable ketones with ethoxy groups under controlled conditions using bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMSO or THF . The compound's unique structure contributes to its distinct chemical reactivity and biological activity.
Comparison with Related Compounds
Comparative studies with similar compounds, such as 3-Ethoxyspiro[3.4]octan-1-amine and 3-Ethoxyspiro[3.4]octan-1-ol, reveal differences in their biological activities due to variations in functional groups present in their structures. For instance, while the ketone derivative exhibits notable enzyme inhibition, the amine derivative shows enhanced receptor binding capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
